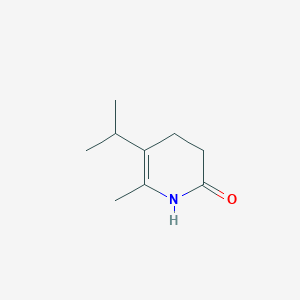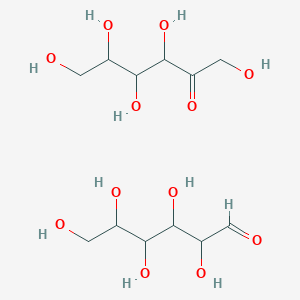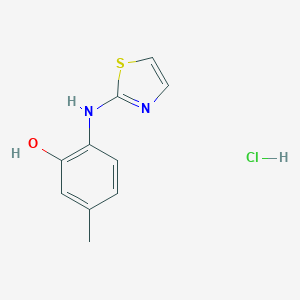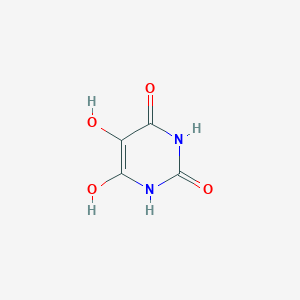
6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one, also known as MPDPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO-B, 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one increases the levels of these neurotransmitters in the brain, leading to increased synaptic transmission and enhanced cognitive function.
Biochemical and Physiological Effects
6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one has been shown to have a number of biochemical and physiological effects. In animal studies, 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one has been shown to improve cognitive function, reduce anxiety, and enhance motor coordination. 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and neurotoxic agents.
Advantages and Limitations for Lab Experiments
One advantage of using 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one in lab experiments is its high selectivity for MAO-B, making it a useful tool for studying the function of this enzyme. 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one is also relatively stable and has a long half-life, allowing for prolonged exposure in in vitro and in vivo experiments. However, one limitation of using 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one is its potential toxicity at high doses, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a drug candidate for the treatment of addiction and withdrawal symptoms. Further research is also needed to fully understand the biochemical and physiological effects of 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one and its mechanism of action.
Synthesis Methods
6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one is synthesized through a multistep process that involves the reaction of 2-methyl-3-oxobutanoic acid with ammonia and formaldehyde. The resulting product is then treated with hydrochloric acid to yield 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one. This synthesis method has been extensively studied and optimized to produce high yields of pure 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one.
Scientific Research Applications
6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one has been studied for its potential applications in various fields, including medicine, pharmacology, and neuroscience. In medicine, 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pharmacology, 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one has been investigated as a potential drug candidate for the treatment of addiction and withdrawal symptoms. In neuroscience, 6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one has been used as a tool to study the function of certain neurotransmitter systems and their role in behavior.
properties
CAS RN |
101714-82-3 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
6-methyl-5-propan-2-yl-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C9H15NO/c1-6(2)8-4-5-9(11)10-7(8)3/h6H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
DORADTSPBYNRGY-UHFFFAOYSA-N |
SMILES |
CC1=C(CCC(=O)N1)C(C)C |
Canonical SMILES |
CC1=C(CCC(=O)N1)C(C)C |
synonyms |
2(1H)-Pyridinone,3,4-dihydro-6-methyl-5-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)





![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)




![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
